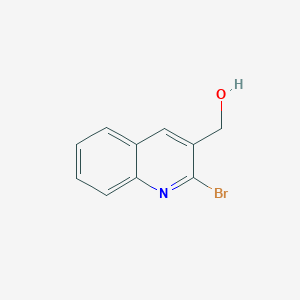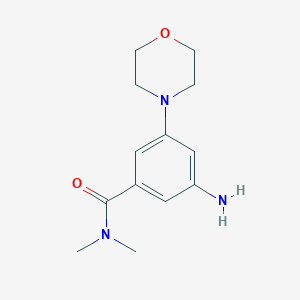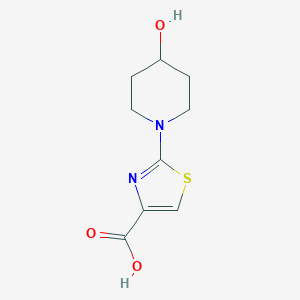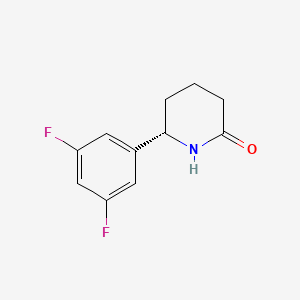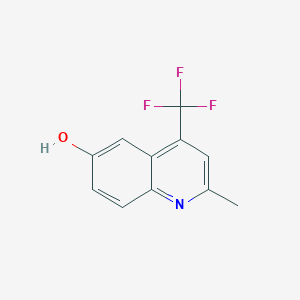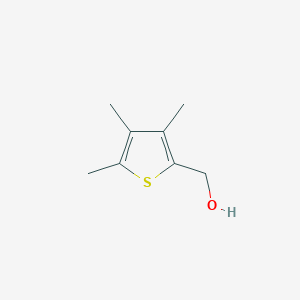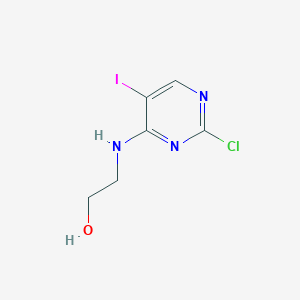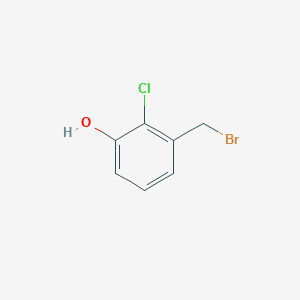![molecular formula C11H16O4S B8330873 (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL](/img/structure/B8330873.png)
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL
Descripción general
Descripción
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is an organic compound that belongs to the class of sulfonate esters. These compounds are characterized by the presence of a sulfonate group attached to an organic moiety. The compound’s structure includes a butanol backbone with a methylbenzenesulfonyl group attached, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL typically involves the reaction of (2S)-butan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various sulfonate esters or ethers.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-1-OL: Similar structure but with the sulfonate group attached to a different position.
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]PENTAN-2-OL: Similar structure but with an additional carbon in the backbone.
Uniqueness
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is unique due to its specific configuration and the position of the sulfonate group, which can influence its reactivity and applications in synthesis.
Propiedades
Fórmula molecular |
C11H16O4S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
[(3S)-3-hydroxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
HELSCPRKLIJMBU-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole](/img/structure/B8330800.png)

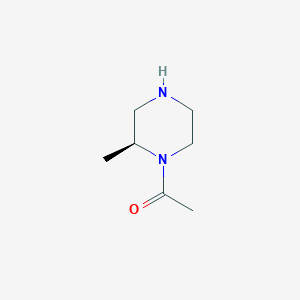
![2-Pyrrolidinone, 4-ethyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8330822.png)
